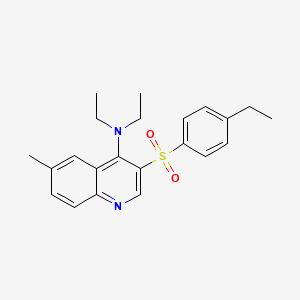

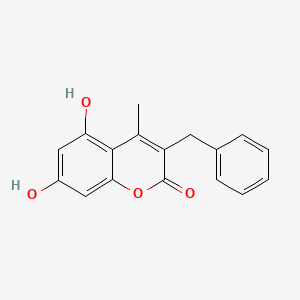

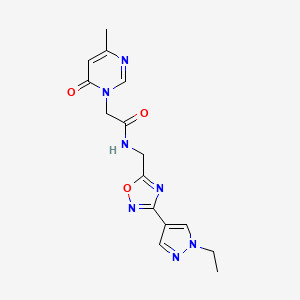

(Z)-Ethyl 2-(hydroxyimino)-2-(2-(tritylamino)thiazol-4-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(Z)-Ethyl 2-(hydroxyimino)-2-(2-(tritylamino)thiazol-4-yl)acetate” is a chemical compound with the CAS Number 66338-99-6 . It has a molecular formula of C26H23N3O3S and a molecular weight of 457.54400 . This compound is also known by several synonyms, including ethyl (Z)-2-hydroxyimino-2-(2-tritylaminothiazol-4-yl)acetate .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 457.54400 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not specified . The LogP value, which indicates the compound’s lipophilicity, is 5.36150 .Applications De Recherche Scientifique

Synthesis Techniques

Synthesis Process Optimization

The synthesis of Ethyl(Z)-2-hydroxyimino-2-(2-aminothiazol-4-yl) acetate involves a series of steps, including oxidation, bromination, and cyclic condensation, with the total yield reaching up to 54%. The process has been refined over time, simplifying operations and reducing production costs while improving yields (Wang Li, 2007; L. Jing, 2003).

Derivative Synthesis

Derivatives of Ethyl(Z)-2-hydroxyimino-2-(2-aminothiazol-4-yl) acetate have been synthesized under various conditions, indicating the compound's versatility in forming different chemical structures. For instance, ethyl(Z)-2-(2-aminothiazol-4-yl)-2-(l-t-butoxycarbonyl-l-methyl)ethoxyimino acetate was synthesized at 45℃, yielding up to 89.6% (Wang Yu-huan, 2008).

Chemical Interactions and Transformations

- Reactivity and Interaction: The compound's reactivity has been explored in various studies, leading to the creation of novel chemical structures. For instance, interactions with different arylidinemalononitrile derivatives and reaction with 2-(ethoxymethylene)-malononitrile have been documented, highlighting the compound's potential in synthetic chemistry (H. M. Mohamed, 2021; H. M. Mohamed, 2014).

Synthesis Applications in Peptide Bond Formation and Antibacterial Activity

Peptide Bond Formation

Ethyl 2-cyano-2-(hydroxyimino)acetate has been utilized in the synthesis of α-ketoamide derivatives and peptide bond formation, showing effectiveness in terms of purity and yield, and indicating its potential utility in peptide chemistry (A. El‐Faham et al., 2013; Ramon Subirós‐Funosas et al., 2014).

Antibacterial Activity

Novel derivatives of (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino) acetate have been synthesized and tested for antibacterial activities against various pathogens, showing promising results and highlighting potential applications in antimicrobial drug development (Ma Xi-han, 2011).

Propriétés

IUPAC Name |

ethyl (2Z)-2-hydroxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3O3S/c1-2-32-24(30)23(29-31)22-18-33-25(27-22)28-26(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18,31H,2H2,1H3,(H,27,28)/b29-23- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKFBLNMRJSAFAA-FAJYDZGRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NO)C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N\O)/C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-1-oxopentan-2-yl]acetamide](/img/structure/B2587505.png)

![2-({2-hexyl-6-methyl-5,7-dioxo-8-propyl-5H,6H,7H,8H-pyrimido[4,5-d][1,3]diazin-4-yl}sulfanyl)acetic acid](/img/structure/B2587508.png)

![3,6-dichloro-N-{[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]methyl}-N-methylpyridine-2-carboxamide](/img/structure/B2587509.png)

![(1R,2S,5S)-N-Benzyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-amine](/img/structure/B2587519.png)

![2-{[(2-Tert-butylphenoxy)acetyl]amino}benzoic acid](/img/structure/B2587523.png)